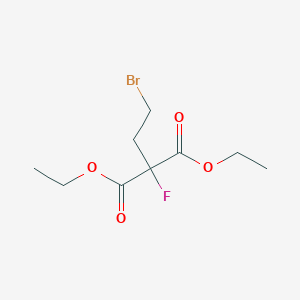
2-(Chlorodifluoromethylthio)benzodifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorodifluoromethylthio)benzodifluoride, also known as 2-CFM-BF, is an organofluorine compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the difluoromethylthio group of compounds, which are characterized by a sulfur atom bonded to a difluoromethyl group. 2-CFM-BF is a colorless liquid with a boiling point of 162°C, and a melting point of -76°C. It is soluble in water and organic solvents, and has a low vapor pressure.
Scientific Research Applications
2-(Chlorodifluoromethylthio)benzodifluoride has potential applications in a variety of scientific fields. It has been studied for its use as a solvent for organic reactions, as a reagent for the synthesis of organofluorine compounds, and as a catalyst for the synthesis of polymers. It has also been investigated for its potential use as a fuel additive, as a corrosion inhibitor, and as a flame retardant.
Mechanism of Action
The mechanism of action of 2-(Chlorodifluoromethylthio)benzodifluoride is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, reducing the reactivity of the sulfur atom and increasing the reactivity of the fluorine atoms. This allows the compound to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
2-(Chlorodifluoromethylthio)benzodifluoride has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an inhibitor of enzymes involved in the breakdown of fatty acids and proteins, and can also inhibit the activity of certain proteins involved in the regulation of cell growth and differentiation. In addition, it has been shown to have antioxidant activity, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-(Chlorodifluoromethylthio)benzodifluoride has several advantages for laboratory experiments. It is a stable compound, and has a low vapor pressure, making it easy to handle. It is also soluble in water and organic solvents, making it easy to use in a variety of reactions. However, it is also a toxic compound, and should be handled with caution.
Future Directions
There are several potential future directions for the study of 2-(Chlorodifluoromethylthio)benzodifluoride. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to study its potential applications as a fuel additive, corrosion inhibitor, and flame retardant. In addition, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Finally, further research could be done to investigate its potential use as a catalyst for the synthesis of polymers.
Synthesis Methods
2-(Chlorodifluoromethylthio)benzodifluoride can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-chloro-2,2-difluoroacetic acid with a thioester or thioether. This reaction produces a mixture of 2-(Chlorodifluoromethylthio)benzodifluoride and other fluorinated compounds. The mixture can then be separated by chromatography or distillation. Other synthesis methods include the reaction of 2-chloro-2,2-difluoroacetic acid with a sulfonium salt, and the reaction of 2-chloro-2,2-difluoroacetic acid with a sulfonate ester.
properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-2-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4S/c9-8(12,13)14-6-4-2-1-3-5(6)7(10)11/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWMOWUAKXUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethylthio)benzodifluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)





![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)


